NBD-CO-Hz
Overview
Description
NBD-CO-Hz, also known as 4-(N-Hydrazinocarbonylmethyl-N-methylamino)-7-nitro-2,1,3-benzoxadiazole, is a compound used for HPLC labeling .
Synthesis Analysis
NBD-CO-Hz is synthesized through the Diels-Alder reaction between alkynes and cyclopentadiene . This process involves in situ cracking of dicyclopentadiene and the direct reaction of cyclopentadiene with acetylene derivatives using a tubular coiled stainless steel flow reactor .Molecular Structure Analysis
The molecular formula of NBD-CO-Hz is C9H10N6O4, and its molecular weight is 266.22 g/mol . It appears as an orange to brown powder to crystal .Chemical Reactions Analysis
NBD-CO-Hz reacts with 2-arylpropionic acids (2-APAs), a group of non-steroidal anti-inflammatory drugs (NSAIDs), in the presence of a condensing agent, 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), and pyridine at room temperature for 2 hours to give fluorescent adducts .Physical And Chemical Properties Analysis
NBD-CO-Hz is a solid at 20°C and should be stored at 0-10°C under inert gas . It is sensitive to moisture and heat .Scientific Research Applications
Fluorescent Derivatization in High-Performance Liquid Chromatography
NBD-CO-Hz has been utilized as a precolumn fluorescent derivatization reagent for carboxylic acids in high-performance liquid chromatography (HPLC). Its application includes reacting with non-steroidal anti-inflammatory drugs (NSAIDs) to form fluorescent adducts, detectable at specific wavelengths. This process has shown detection limits in the femtomolar range on the column, demonstrating its high sensitivity and utility in analytical chemistry (Santa et al., 1998).
Enhancing Light Harvesting Efficiency for Dye-Sensitized Solar Cells (DSSCs)
Research on heterocyclic 5-nitro-1,3-benzodioxole (NBD) has shown that its vibrational wavenumbers can be tuned to enhance light harvesting efficiency (LHE), which is critical in the development of dye-sensitized solar cells (DSSCs). This study indicates that NBD, especially with added electron acceptors and donors, can be a significant component in improving the efficiency of DSSCs (Meenakshi, 2016).
Sensing and Imaging in Biological Processes
A near-infrared fluorescent probe based on NBD, named HZ-NBD, has been developed for the simultaneous detection of hydrogen sulfide (H2S) and glutathione (GSH) in biological processes. This probe exhibits low detection limits and a large stokes shift, advantageous for bioimaging applications. It has been successfully used for imaging H2S and GSH in HepG2 cells and zebrafish, showcasing its potential in medical and biological research (Zhang et al., 2019).
Photovoltaic Applications in Flexible and Transparent Devices
NBD-CO-Hz has been implicated in the development of flexible and transparent photovoltaic detectors. CdSe nanobelt/graphene Schottky junction photovoltaic detectors leveraging this technology have demonstrated high photosensitivity and fast response times. This research opens avenues for the application of NBD-CO-Hz in wearable and implantable electronic devices (Gao et al., 2013).
Emission Characteristics in Diesel Engines
The role of nano-additive blended biodiesel, particularly neem biodiesel (NBD), has been studied in diesel engines. The addition of Carbon Nano Tubes (CNT) to NBD significantly reduces emissions like NOx, HC, CO, and smoke. This research highlights the potential environmental benefits and efficiency improvements of using NBD in diesel engines (Ramakrishnan et al., 2019).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O4/c1-14(4-7(16)11-10)5-2-3-6(15(17)18)9-8(5)12-19-13-9/h2-3H,4,10H2,1H3,(H,11,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJGYEQXPMQJKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NN)C1=CC=C(C2=NON=C12)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392390 | |
Record name | DBD-CO-Hz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]acetohydrazide | |
CAS RN |
221263-97-4 | |
Record name | DBD-CO-Hz | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[N-(7-Nitro-4-benzofurazanyl)methylamino]acethydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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